4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
“4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride” is a chemical compound with the CAS Number: 2228653-31-2 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazoles, which includes “4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride”, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The InChI code for “4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride” is 1S/C6H10ClN3.ClH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pyrazoles, including “4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride” is a powder in physical form . It has a molecular weight of 196.08 . The compound is stored at room temperature .Scientific Research Applications
- Leishmaniasis is a parasitic disease caused by Leishmania species. Research has investigated the efficacy of pyrazole derivatives, including 4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride, against Leishmania parasites. These compounds may inhibit parasite growth and serve as potential antileishmanial agents .
- Malaria remains a global health concern. Some pyrazole derivatives exhibit antimalarial activity. Researchers have explored the potential of 4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride as an antimalarial agent. Further studies are needed to assess its effectiveness against Plasmodium species .
- Pyrazoles are known for their anti-inflammatory effects. While specific studies on this compound are limited, its structural similarity to other anti-inflammatory pyrazoles suggests potential in modulating inflammatory pathways .
- Pyrazoles find use in agrochemistry. They can act as building blocks for designing novel pesticides, herbicides, and fungicides. Although research on 4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride in this context is scarce, its pyrazole scaffold may inspire agrochemical development .
- Pyrazoles serve as ligands in coordination complexes. Researchers explore their ability to coordinate with metal ions, leading to diverse applications in catalysis, materials science, and bioinorganic chemistry. The chloro-substituted pyrazole in our compound could contribute to such coordination chemistry .
- Pyrazoles can form stable complexes with transition metals. These complexes have applications in catalysis, organic synthesis, and materials science. Investigating the reactivity of 4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride with metal centers could yield interesting results .
Antileishmanial Activity
Antimalarial Evaluation
Anti-Inflammatory Properties
Agrochemical Applications
Coordination Chemistry
Organometallic Chemistry
Safety and Hazards
The safety information for “4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may affect the biochemical pathways related to these diseases .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-chloro-1-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-8-2-3(5)4(6)7-8;/h2H,1H3,(H2,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUVSLNORZEWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrazol-3-amine hydrochloride |
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